molecular formula C10H11F3O2 B1530211 [4-(3,3,3-Trifluoropropoxy)phenyl]methanol CAS No. 1340442-62-7

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol

Cat. No. B1530211
M. Wt: 220.19 g/mol
InChI Key: WRMAWYLPPKNIJX-UHFFFAOYSA-N
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Description

“[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is a chemical compound with the CAS Number: 1340442-62-7 . It has a molecular weight of 220.19 .


Molecular Structure Analysis

The molecular formula of “[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is C10H11F3O2 . The InChI Code is 1S/C10H11F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,14H,5-7H2 .


Physical And Chemical Properties Analysis

“[4-(3,3,3-Trifluoropropoxy)phenyl]methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Enantioselective Catalysis : The synthesis and use of related compounds as catalysts for enantioselective reactions, such as the epoxidation of α,β-enones, demonstrate the potential for [4-(3,3,3-Trifluoropropoxy)phenyl]methanol derivatives to serve as organocatalysts or ligands in asymmetric synthesis (Jun Lu et al., 2008).
  • Copper(I) Catalyzed Reactions : The development of tris(triazolyl)methanol-Cu(I) complexes as highly active catalysts for click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, underscores the role of methanol derivatives in facilitating important synthetic transformations (Salih Ozcubukcu et al., 2009).

Materials Chemistry

  • Photophysical Properties : Research on compounds with phenyl methanol moieties, such as the study of excited state intramolecular proton transfer modulated by intermolecular hydrogen bonds, can inform the design of novel photoluminescent materials or sensors for detecting specific solvents or environmental conditions (Songsong Liu et al., 2019).
  • Electrochemical Applications : The electrochemical behavior of thiophenyl methanol derivatives has been studied, revealing insights into redox processes that could be applicable to the development of electroactive materials or catalysts for energy conversion and storage technologies (L. Fotouhi et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

[4-(3,3,3-trifluoropropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAWYLPPKNIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol

CAS RN

1340442-62-7
Record name [4-(3,3,3-trifluoropropoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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